

An In-depth Technical Guide to the Biological Effects of GEA 3162

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Compound of Interest

Compound Name: GEA 3162

Cat. No.: B1671416

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Abstract

GEA 3162 (1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a nitric oxide (NO)-releasing compound with significant biological effects, primarily centered on its ability to act as a peroxynitrite (ONOO^-) donor. This document provides a comprehensive overview of the known biological activities of **GEA 3162**, with a focus on its pro-apoptotic and calcium signaling modulating properties in neutrophils. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: A Peroxynitrite Donor

GEA 3162 is distinguished from conventional nitric oxide donors by its unique decomposition pathway. It simultaneously generates both nitric oxide (NO) and superoxide (O_2^-) radicals.^{[1][2]} ^[3] These two species rapidly react to form peroxynitrite (ONOO^-), a potent and reactive oxidizing and nitrating agent.^{[1][4]} This characteristic underpins the majority of its observed biological effects and differentiates it from pure NO donors like diethylamine diazeniumdiolate (DEA/NO).^{[1][2]} The effects of **GEA 3162** are often compared to those of 3-morpholinosydnonimine (SIN-1), another well-established peroxynitrite donor.^{[1][2]}

Biological Effects of GEA 3162

Induction of Apoptosis in Neutrophils

A primary and well-documented effect of **GEA 3162** is the induction of apoptosis, or programmed cell death, in human neutrophils.^{[1][2][5]} This pro-apoptotic activity is time- and concentration-dependent and is mediated by the generation of peroxynitrite.^[2]

Key Characteristics of **GEA 3162**-Induced Neutrophil Apoptosis:

- Peroxynitrite-Dependent: The apoptotic effect is a direct consequence of peroxynitrite formation.
- DNA Fragmentation Independent: Unlike apoptosis induced by some NO donors, **GEA 3162**-induced apoptosis proceeds without significant internucleosomal DNA fragmentation.^{[1][2]}
- Caspase-Dependent: The apoptotic pathway involves the activation of caspases, a family of proteases crucial for executing programmed cell death.^[4] Specifically, **GEA 3162** has been shown to activate caspases-2, -3, -8, and -9 in murine bone marrow cells, with a predominant role for caspases-2 and -3.^[1]
- Mitochondrial Pathway Involvement: The pro-apoptotic signaling cascade engages the mitochondrial pathway, a central hub in the regulation of apoptosis.^[4]
- Bcl-2 Sensitive: Overexpression of the anti-apoptotic protein Bcl-2 can mitigate the apoptotic effects of **GEA 3162**, further confirming the involvement of the mitochondrial pathway.^[4]
- p53-Independent: **GEA 3162** can induce apoptosis in cells lacking functional p53, a key tumor suppressor protein often involved in apoptosis.^[4]

Modulation of Intracellular Calcium Signaling

GEA 3162 has been demonstrated to induce a concentration-dependent increase in intracellular calcium ($[Ca^{2+}]_i$) in neutrophils.^{[3][5]} This effect is not mediated by the classical store-operated calcium entry (SOCE) pathway but rather through a distinct mechanism.

Key Features of **GEA 3162**-Induced Calcium Entry:

- Non-Store-Operated Pathway: The influx of calcium is independent of the depletion of intracellular calcium stores.^[5]

- Protein Thiol Oxidation: The proposed mechanism involves the direct oxidation of thiol groups on proteins, which in turn triggers calcium entry.[4][5]
- Inhibition of Store-Operated Calcium Entry: Interestingly, **GEA 3162** can also inhibit the conventional store-operated calcium entry pathway in neutrophils.[6]

Anti-inflammatory Properties

In addition to its effects on apoptosis and calcium signaling, **GEA 3162** exhibits several anti-inflammatory properties.

- Inhibition of Chemotaxis: **GEA 3162** is an effective inhibitor of the chemotactic movement of human polymorphonuclear neutrophils (PMNs) induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).[7]
- Inhibition of Degranulation and Mediator Release: The compound dose-dependently suppresses the release of leukotriene B4 (LTB4) and β -glucuronidase from activated human PMNs.[7]
- Gastric Ulceration Effects: At low doses, intragastrically administered **GEA 3162** has been shown to inhibit ethanol-induced gastric ulceration in rats, while higher doses exacerbated the damage.[8]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of **GEA 3162**.

Biological Effect	Cell Type	Parameter	Value	Reference
Inhibition of Chemotaxis	Human PMNs	IC ₅₀ (fMLP-induced)	6 μ M	[7]

Biological Effect	Cell Type	GEA 3162 Concentration	Effect on Caspase-3 Activity (% of Control)	Reference
Caspase-3 Activation	Jaws II Murine Bone Marrow Cells	30 μ M	~230%	[1]
Caspase-3 Activation	Jaws II Murine Bone Marrow Cells	100 μ M	~950%	[1]

Experimental Protocols

Assessment of Neutrophil Apoptosis by Flow Cytometry

This protocol is based on the methodologies described for assessing apoptosis via Annexin V and Propidium Iodide staining.

Materials:

- Isolated human neutrophils
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- **GEA 3162** stock solution (in a suitable solvent, e.g., DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

- Resuspend the purified neutrophils in RPMI 1640 with 10% FBS to a final concentration of 1×10^6 cells/mL.
- Seed the cells into a 24-well plate.
- Treat the cells with varying concentrations of **GEA 3162** (e.g., 10 μ M, 50 μ M, 100 μ M) or vehicle control for different time points (e.g., 4, 8, 12, 20 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, harvest the cells and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Use appropriate gating strategies to identify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Dihydrorhodamine 123 (DHR 123) Assay for Peroxynitrite Detection

This protocol is designed to detect the generation of reactive oxygen species, including peroxynitrite, from **GEA 3162**.

Materials:

- **GEA 3162**
- SIN-1 (positive control)
- DEA/NO (negative control)
- Dihydrorhodamine 123 (DHR 123)

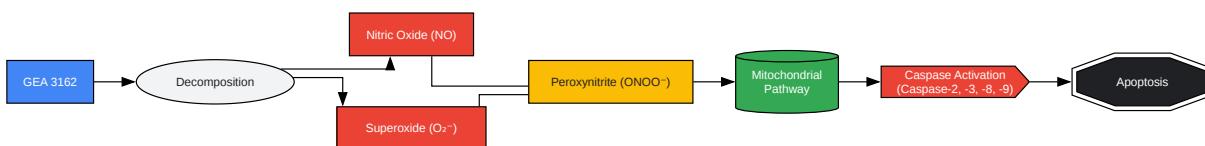
- Phosphate-buffered saline (PBS)
- Fluorometer or fluorescence plate reader

Procedure:

- Prepare solutions of **GEA 3162** (e.g., 100 μ M), SIN-1 (e.g., 1 mM), and DEA/NO (e.g., 1 mM) in PBS.
- Prepare a working solution of DHR 123 (e.g., 1 μ M) in PBS.
- In a 96-well black plate, add the test compounds to the wells.
- Add the DHR 123 working solution to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
- Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Rhodamine 123 (the oxidized product of DHR 123), typically around 485 nm and 525 nm, respectively.
- An increase in fluorescence intensity compared to the vehicle control indicates the production of reactive oxygen species.

Signaling Pathways and Experimental Workflows

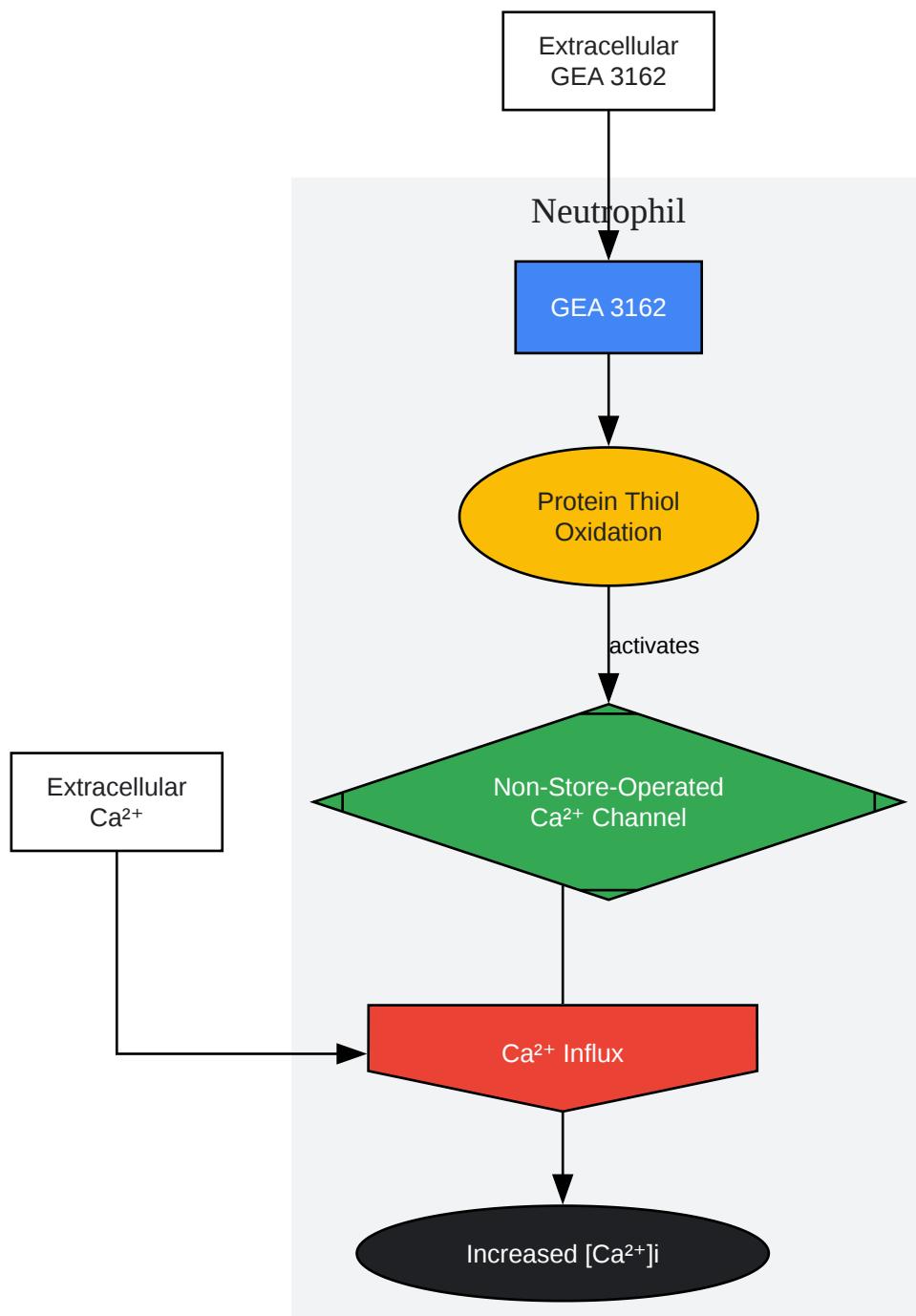
GEA 3162-Induced Apoptosis Signaling Pathway

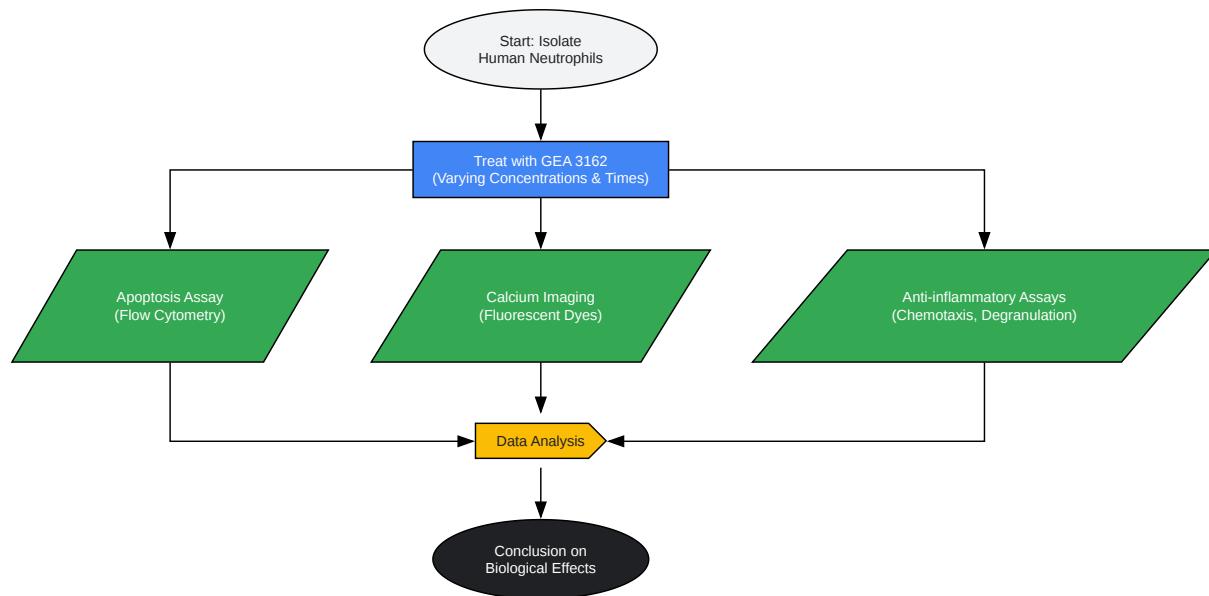


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Caption: **GEA 3162** decomposes to form peroxynitrite, initiating a mitochondrial- and caspase-dependent apoptotic cascade.

Proposed Mechanism of GEA 3162-Induced Calcium Entry





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